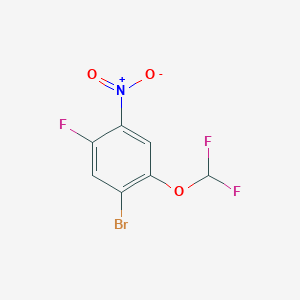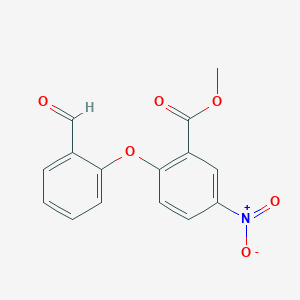
1-Brom-2-Difluormethoxy-5-fluor-4-nitrobenzol
Übersicht
Beschreibung
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis . This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
Mode of Action
Given its structure, it may undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Based on its potential to undergo electrophilic aromatic substitution reactions, it might be involved in various biochemical pathways where such reactions are prevalent .
Biochemische Analyse
Biochemical Properties
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily due to its reactive functional groups. The compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, its impact on gene expression can result in changes in the production of specific proteins, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. It can also interact with transcription factors, influencing gene expression. These binding interactions are facilitated by the compound’s functional groups, which can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can result in altered cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of palladium-catalyzed direct arylation reactions. For instance, the reaction of 1-bromo-4-(difluoromethoxy)benzene with appropriate reagents under palladium catalysis can yield the desired product . Industrial production methods often employ similar catalytic processes due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different chemical properties and uses.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains additional methyl groups, affecting its steric and electronic characteristics.
These comparisons highlight the unique features of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene, particularly its combination of bromine, fluorine, and nitro groups, which contribute to its versatility in various applications .
Eigenschaften
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFADAHIFOCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)


